Vinylisopentyl ether
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Overview
Description
Vinylisopentyl ether is an organic compound with the molecular formula C7H14O. It is a type of vinyl ether, characterized by the presence of a vinyl group (CH2=CH-) attached to an oxygen atom, which is further connected to an isopentyl group. Vinyl ethers are known for their reactivity and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications .
Preparation Methods
Vinylisopentyl ether can be synthesized through several methods, including:
Chemical Reactions Analysis
Vinylisopentyl ether undergoes various chemical reactions, including:
Polymerization: Vinyl ethers can undergo cationic polymerization, often catalyzed by Lewis acids or Brønsted acids.
Oxidation and Reduction: this compound can be oxidized to form corresponding aldehydes or acids, depending on the reagents and conditions used.
Substitution Reactions: The vinyl group in this compound can participate in substitution reactions, forming various derivatives.
Scientific Research Applications
Vinylisopentyl ether has numerous applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of custom-tailored polymers with well-defined structures and properties.
Material Science: The polymers derived from this compound are used in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Vinyl ethers are explored for their potential use in drug delivery systems and other biomedical applications due to their reactivity and ability to form biocompatible materials.
Industrial Applications: This compound is used in the production of coatings, adhesives, and other industrial products that require specific chemical properties.
Mechanism of Action
The mechanism of action of vinylisopentyl ether in polymerization involves the formation of a cationic intermediate, which propagates the polymer chain. The reactivity of the vinyl group allows for the formation of various polymer structures, depending on the catalysts and conditions used . In biological applications, the reactivity of this compound can be harnessed to form biocompatible materials that interact with specific molecular targets .
Comparison with Similar Compounds
Vinylisopentyl ether can be compared with other vinyl ethers, such as:
Ethyl Vinyl Ether: Similar in reactivity but differs in the alkyl group attached to the oxygen atom.
n-Butyl Vinyl Ether: Has a longer alkyl chain, affecting its physical properties and reactivity.
iso-Butyl Vinyl Ether: Similar in structure but with a different branching pattern in the alkyl group.
This compound is unique due to its specific isopentyl group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer chemistry and material science .
Properties
IUPAC Name |
1-ethenoxy-3-methylbutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCYKBVFAPWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192859 |
Source
|
Record name | Vinylisopentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39782-38-2 |
Source
|
Record name | Vinylisopentyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039782382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylisopentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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